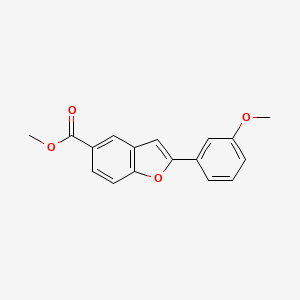

Methyl 2-(3-methoxyphenyl)benzofuran-5-carboxylate

Descripción general

Descripción

Methyl 2-(3-methoxyphenyl)benzofuran-5-carboxylate is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(3-methoxyphenyl)benzofuran-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the one-pot etherification and cyclization processes. These methods are optimized for high yield and purity, ensuring the compound’s availability for various applications.

Análisis De Reacciones Químicas

Halogenation Reactions

This compound undergoes selective halogenation at electron-rich positions of the benzofuran ring. Reaction conditions determine substitution patterns:

Key observations:

-

Bromine selectively attacks the C6 position due to steric and electronic effects of the 3-methoxyphenyl group .

-

Chlorination produces di-substituted products at C4 and C6 with concurrent side-chain halogenation .

Ester Hydrolysis and Decarboxylation

The methyl ester group participates in acid-mediated transformations:

Mechanistic pathway:

-

Prototropic shift at the α-carbon initiates decarboxylation .

-

Electron-donating methoxy groups stabilize the transition state, accelerating reaction rates .

Nucleophilic Aromatic Substitution

The electron-deficient benzofuran ring facilitates substitutions under specific conditions:

| Nucleophile | Catalyst/Base | Position Modified | Product Application | Source |

|---|---|---|---|---|

| Amines | Pd(OAc)₂, K₂CO₃, DMF | C7 | Bioactive amide derivatives | |

| Thiols | CuI, 1,10-phenanthroline | C4 | Thioether conjugates |

Reactivity trends:

-

C7 position shows higher electrophilicity due to conjugation with the ester group.

-

Palladium catalysis enables cross-coupling with aryl/alkyl amines.

Side-Chain Functionalization

The 3-methoxyphenyl substituent undergoes demethylation and oxidation:

Applications:

Cycloaddition and Annulation

The benzofuran scaffold participates in [4+2] and [3+2] cycloadditions:

| Reaction Type | Partners | Conditions | Ring System Formed | Source |

|---|---|---|---|---|

| Diels-Alder | Maleic anhydride | Thermal (150°C) | Tricyclic oxabicyclo[3.3.1] | |

| 1,3-Dipolar | Azomethine ylides | Microwave irradiation | Pyrrolidine-fused benzofuran |

Stereochemical outcomes:

-

Endo preference observed in Diels-Alder reactions due to secondary orbital interactions.

-

Microwave conditions improve regioselectivity in 1,3-dipolar cycloadditions.

Aplicaciones Científicas De Investigación

Chemistry

Methyl 2-(3-methoxyphenyl)benzofuran-5-carboxylate serves as a crucial building block for synthesizing more complex molecules. Its derivatives are studied to understand reaction mechanisms and develop new synthetic methodologies.

Biology

Numerous studies have highlighted the biological activities of benzofuran derivatives, including:

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens .

- Anticancer Activity : Benzofuran compounds have shown promise as anticancer agents. For instance, novel benzofuran derivatives have been developed that demonstrate cytotoxic effects on cancer cell lines such as A2780 (ovarian cancer) .

Medicine

The potential of this compound as a pharmacophore is being explored in drug design. Its unique structure may allow it to target specific biological pathways involved in diseases such as cancer and infections.

Industrial Applications

In addition to its research applications, this compound is utilized in developing advanced materials with specific properties, such as fluorescence or conductivity. Its chemical properties make it suitable for various industrial processes.

Case Study 1: Antimicrobial Activity Evaluation

A study tested various derivatives of this compound against Gram-positive cocci and Gram-negative rods. Results indicated notable antibacterial activity, suggesting its potential use in developing new antimicrobial agents .

Case Study 2: Anticancer Drug Development

Research involving the synthesis of new benzofuran derivatives demonstrated significant anticancer activity against human cancer cell lines. Compounds derived from this compound showed IC50 values indicating effective cytotoxicity, paving the way for further drug development efforts .

Mecanismo De Acción

The mechanism of action of methyl 2-(3-methoxyphenyl)benzofuran-5-carboxylate involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. For instance, benzofuran derivatives have been shown to exhibit antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential enzymes .

Comparación Con Compuestos Similares

Psoralen: A benzofuran derivative used in the treatment of skin diseases like psoriasis.

8-Methoxypsoralen: Another benzofuran derivative with applications in phototherapy.

Angelicin: Known for its biological activities, including anticancer properties.

Uniqueness: Methyl 2-(3-methoxyphenyl)benzofuran-5-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxyphenyl group and carboxylate ester enhance its reactivity and potential for diverse applications compared to other benzofuran derivatives.

Actividad Biológica

Methyl 2-(3-methoxyphenyl)benzofuran-5-carboxylate is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing on various research studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methoxyphenol with benzofuran derivatives. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis and traditional reflux methods. The characterization of synthesized compounds often includes techniques such as NMR spectroscopy and mass spectrometry to confirm structural integrity.

Antimicrobial Properties

Benzofuran derivatives, including this compound, exhibit significant antimicrobial activity against a range of pathogens. A study demonstrated that benzofuran compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 0.78 μg/mL |

| 2 | Escherichia coli | 3.12 μg/mL |

| 3 | Mycobacterium tuberculosis | <0.60 μM |

These findings indicate that structural modifications, such as the introduction of methoxy groups, can enhance antimicrobial efficacy .

Anticancer Activity

Research has shown that this compound has promising anticancer properties. In vitro studies revealed that this compound can induce apoptosis in cancer cell lines through mechanisms that involve caspase activation and tubulin polymerization inhibition:

- Caspase Activation : Compounds similar to this compound have shown a significant increase in caspase-3 activation in A549 lung cancer cells, indicating potential for use in cancer therapies .

- Growth Inhibition : The compound exhibited a GI50 value (the concentration required to inhibit cell growth by 50%) of less than 1 µM against several cancer cell lines, highlighting its potential as a potent anticancer agent .

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell division. Molecular docking studies suggest that it binds effectively to tubulin, disrupting microtubule formation and leading to cell cycle arrest .

Case Studies

- Antimicrobial Efficacy : A case study evaluated the antimicrobial effects of various benzofuran derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. This compound was among the most effective compounds tested, demonstrating a strong correlation between structural modifications and enhanced activity .

- Anticancer Activity : In another study focusing on breast cancer cell lines, this compound showed significant inhibition of cell proliferation compared to control groups. The mechanism was linked to increased apoptosis rates as evidenced by flow cytometry analysis .

Propiedades

IUPAC Name |

methyl 2-(3-methoxyphenyl)-1-benzofuran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-14-5-3-4-11(9-14)16-10-13-8-12(17(18)20-2)6-7-15(13)21-16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYPHGPEUWSRMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC3=C(O2)C=CC(=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.